molecular formula C4H10N2OS B12848052 3-Mercaptobutanehydrazide

3-Mercaptobutanehydrazide

Cat. No.: B12848052
M. Wt: 134.20 g/mol
InChI Key: KWFIFZPIHLZALO-UHFFFAOYSA-N
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Description

Based on nomenclature patterns, this compound likely features a four-carbon (butane) backbone with a mercapto (-SH) group and a hydrazide (-CONHNH₂) functional group. Hydrazides are derivatives of carboxylic acids where the hydroxyl (-OH) is replaced by a hydrazine moiety, often utilized in pharmaceuticals, agrochemicals, and polymer synthesis due to their nucleophilic and chelating properties .

Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

3-sulfanylbutanehydrazide

InChI

InChI=1S/C4H10N2OS/c1-3(8)2-4(7)6-5/h3,8H,2,5H2,1H3,(H,6,7)

InChI Key

KWFIFZPIHLZALO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NN)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercaptobutanehydrazide typically involves the reaction of butane derivatives with hydrazine and thiol compounds. One common method is the reaction of butanoyl chloride with hydrazine hydrate to form butanohydrazide, followed by the introduction of a mercapto group using thiol reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of 3-Mercaptobutanehydrazide may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and purification steps to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Mercaptobutanehydrazide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide or mercapto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Mercaptobutanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Mercaptobutanehydrazide involves its interaction with molecular targets through its reactive mercapto and hydrazide groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Functional Groups Purity Key Applications/Properties References
3-Mercaptopropanehydrazide 689-02-1 C₃H₈N₂OS Mercapto, Hydrazide 97% Intermediate in organic synthesis; potential chelator
3-Mercaptobenzoic acid 4869-59-4 C₇H₆O₂S Mercapto, Carboxylic acid 97% Organic synthesis; sulfur-containing aromatic acid
3-Mercapto-2-butanone 40789-98-8 C₄H₆OS Mercapto, Ketone 100% Flavor/fragrance component (fruity, sulfuraceous notes)
Methyl 3-mercaptobutanoate 54051-19-3 C₅H₁₀O₂S Mercapto, Ester N/A Flavoring agent (tropical fruit, meaty aromas)
N00-Benzoyl carbohydrazide Not provided Complex Benzoyl, Hydrazide N/A Pharmaceutical research (antimicrobial, antitumor)
Key Observations:

Chain Length and Functional Groups: 3-Mercaptopropanehydrazide (C3) vs. Hydrazides (e.g., 3-Mercaptopropanehydrazide) exhibit reactivity toward carbonyl compounds (e.g., forming hydrazones), whereas esters (e.g., Methyl 3-mercaptobutanoate) are more volatile and suited for flavor applications .

Aromatic vs. Aliphatic Systems :

  • 3-Mercaptobenzoic acid (aromatic) has enhanced stability and π-π interactions compared to aliphatic analogs, making it useful in materials science .

Ketone vs. Hydrazide Reactivity: 3-Mercapto-2-butanone (ketone) participates in nucleophilic additions (e.g., with Grignard reagents), while hydrazides are ideal for condensation reactions .

Physicochemical Properties

  • Boiling Points and Solubility: Esters (e.g., Methyl 3-mercaptobutanoate) typically have lower boiling points than hydrazides or carboxylic acids due to weaker intermolecular forces. Hydrazides are generally polar, with higher solubility in polar solvents (e.g., water, ethanol) compared to ketones or esters .
  • Acidity :

    • The mercapto (-SH) group in all analogs is weakly acidic (pKa ~10), enabling thiol-disulfide exchange reactions. Carboxylic acids (e.g., 3-Mercaptobenzoic acid) are significantly more acidic (pKa ~4-5) .

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